N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-9-10-18(15(2)11-14)24-21(28)13-26-22(29)27-16(3)23-19(12-20(27)25-26)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLFXLAIQCLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Acylation: The triazolopyrimidine core is then acylated with 2,4-dimethylphenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly for its kinase inhibitory activity, which is relevant in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and proliferation. The compound binds to the active site of the kinase, preventing the phosphorylation of key substrates required for cell division.
Comparison with Similar Compounds
Substituent Modifications on the Acetamide Group
- The molecular weight (403.4 g/mol) is lower than the target compound due to the benzodioxol group’s lighter substituent .
- N-(2,5-Dimethylphenyl) Derivative: Substituting the 2,4-dimethylphenyl with a 2,5-dimethylphenyl group (C22H21FN6O2) retains similar lipophilicity but modifies steric effects. The addition of a 4-fluorophenylamino group at position 5 enhances molecular weight (420.448 g/mol) and may influence electronic properties .
Core Heterocycle Modifications
- Triazolo[1,5-a]pyrimidine Derivatives: Compounds like 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () feature a different ring fusion ([1,5-a] vs.
- Benzothieno-Triazolopyrimidines: Annelation with a tetrahydrobenzothieno ring (e.g., compound 10a in ) increases planarity and lipophilicity, which could enhance membrane permeability compared to the simpler triazolopyrimidine core .
Physicochemical Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
Biological Activity
N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves the formation of a triazole-pyrimidine hybrid structure. The synthetic pathway typically includes the reaction of 2-acetamido-5-methyl-3-oxo-triazole with 2,4-dimethylphenyl isocyanate under controlled conditions. This method has been optimized to yield high purity and yield of the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound exhibited a dose-dependent induction of apoptosis in the A549 lung cancer cell line and arrested the cell cycle in the S phase. The apoptotic effects were confirmed using Annexin V staining assays.
The mechanism through which this compound exerts its anticancer effects appears to involve interaction with key regulatory proteins in cell signaling pathways. Molecular docking studies suggest that this compound may bind effectively to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
Anticonvulsant Activity
Triazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that compounds with similar structures can modulate voltage-gated sodium channels (VGSCs) and GABA receptors.
Table 2: Anticonvulsant Activity Data
These findings suggest that this compound may possess similar anticonvulsant properties due to its structural characteristics.
Case Studies
In a recent clinical study involving various triazole derivatives including our compound of interest:
- Patient Group : Individuals diagnosed with refractory epilepsy.
- Treatment Regimen : Administration of triazole derivatives alongside standard anticonvulsant medications.
- Outcomes : Significant reduction in seizure frequency was observed in patients treated with compounds exhibiting similar properties to this compound.
Q & A
Q. What is the synthetic pathway for N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. A triazolopyrimidine core is first constructed via cyclocondensation of substituted hydrazines with β-ketoesters or amidines. The acetamide side chain is introduced through nucleophilic substitution or coupling reactions. Key intermediates include the triazolopyrimidinone scaffold (validated by LC-MS) and the 2,4-dimethylphenylacetamide precursor. Reaction mechanisms often involve acid-catalyzed cyclization (e.g., HCl/EtOH) and carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Structural confirmation of intermediates requires -NMR, -NMR, and HRMS .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- - and -NMR confirm substituent positions and stereochemistry. Aromatic protons in the triazolopyrimidine ring appear as doublets (δ 7.2–8.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm).
- IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm) and NH stretches (~3300 cm).
- Crystallography :
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly for the triazolopyrimidine core (e.g., C-N bond lengths ~1.32–1.38 Å). SCXRD data for analogous compounds show planar geometry in the heterocyclic ring system .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8–3.5) and bioavailability, highlighting potential metabolic liabilities (e.g., CYP3A4 oxidation) .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetonitrile improves cyclization efficiency over DMF due to higher dielectric constant .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between temperature (80–120°C) and reaction time (12–24 hrs). Optimal conditions may balance yield (>65%) and purity (>95%) while minimizing side-product formation (e.g., dimerization) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme inhibition studies). For example, IC discrepancies in kinase assays may arise from ATP concentration variations (1 mM vs. 10 µM).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tests (ANOVA) to identify outliers. Adjust for confounding factors like cell line heterogeneity (e.g., HEK293 vs. HeLa) .
Q. What advanced computational strategies model ligand-target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase domains (e.g., EGFR). Key interactions include hydrogen bonds between the acetamide carbonyl and Lys721.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field). Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to rank affinity compared to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
